molecular formula C7H10N2O B3289275 (2-Amino-6-methylpyridin-3-yl)methanol CAS No. 856956-20-2

(2-Amino-6-methylpyridin-3-yl)methanol

Cat. No. B3289275
M. Wt: 138.17 g/mol
InChI Key: LWIQOBLRWIRRJX-UHFFFAOYSA-N
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Patent
US07691882B2

Procedure details

To a tetrahydrofuran (12 mL) solution of lithium aluminum hydride (706 mg, 14.9 mmol, purity: 80%) was added 2-amino-6-methyl-nicotinic acid ethyl ester (670 mg, 3.72 mmol) described in Manufacturing Example 170-1-2 at 0° C., which was stirred for 30 minutes at room temperature. Water (706 μL), a 5 N sodium hydroxide aqueous solution (706 μL), and water (2.12 mL) were added to the reaction mixture in that order at 0° C., which was filtered through a Celite pad. The filtrate was concentrated under a reduced pressure, and the residue was purified by NH silica gel column chromatography (ethyl acetate:methanol=10:1) to obtain the title compound (379 mg, 74%).
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
706 mg
Type
reactant
Reaction Step One
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
706 μL
Type
reactant
Reaction Step Two
Name
Quantity
2.12 mL
Type
solvent
Reaction Step Two
Name
Quantity
706 μL
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:14][C:15](=O)[C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[N:18][C:17]=1[NH2:23])C.[OH-].[Na+]>O>[NH2:23][C:17]1[C:16]([CH2:15][OH:14])=[CH:21][CH:20]=[C:19]([CH3:22])[N:18]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
706 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
670 mg
Type
reactant
Smiles
C(C)OC(C1=C(N=C(C=C1)C)N)=O
Step Two
Name
Quantity
706 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.12 mL
Type
solvent
Smiles
O
Name
Quantity
706 μL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
which was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in Manufacturing Example 170-1-2 at 0° C.
FILTRATION
Type
FILTRATION
Details
which was filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by NH silica gel column chromatography (ethyl acetate:methanol=10:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC(=CC=C1CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 379 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.